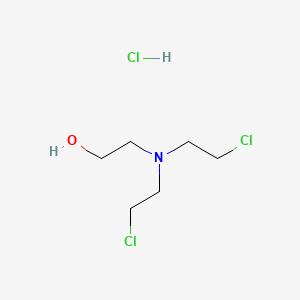

2-(Bis(2-chloroethyl)amino)ethanol hydrochloride

Description

Propriétés

IUPAC Name |

2-[bis(2-chloroethyl)amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2NO.ClH/c7-1-3-9(4-2-8)5-6-10;/h10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECSLTUASJOEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00981486 | |

| Record name | 2-[Bis(2-chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00981486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63978-53-0 | |

| Record name | Ethanol mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00981486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Catalyst Performance Comparison

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Adipic acid | 120 | 4 | 92.2 | 99.3 |

| Butyric acid | 130 | 4.5 | 89.7 | 99.1 |

| Glutaric acid | 140 | 3.5 | 89.7 | 99.2 |

| No catalyst | 160 | 5 | 34.5 | 85.0 |

Key Insight: Adipic acid at 120°C maximizes yield (92.2%) and purity (99.3%). Omitting catalysts drastically reduces efficiency.

Thionyl Chloride-Mediated Chlorination

An alternative route uses diethanolamine and thionyl chloride in dichloroethane.

Comparison of Methods

| Parameter | HCl Gas Method | Thionyl Chloride Method |

|---|---|---|

| Reagents | HCl gas, organic acid | Thionyl chloride |

| Reaction Time | 2–5 hours | 3 hours |

| Yield | 85–92% | 100% |

| Purity | 99% | Not specified |

| Environmental Impact | Low (uses HCl gas) | High (SO₂ byproducts) |

Key Insight: Thionyl chloride offers higher yields but generates toxic SO₂, making the HCl gas method more sustainable.

Critical Factors for Optimization

- Catalyst Selection : Adipic acid balances reactivity and cost.

- Temperature Control : Excess heat (>160°C) degrades product quality.

- HCl Flow Rate : 500 mL/min optimizes chlorination without over-saturation.

Industrial Scalability

The HCl gas method is preferred for large-scale production due to:

Analyse Des Réactions Chimiques

Types of Reactions

2-(Bis(2-chloroethyl)amino)ethanol hydrochloride undergoes various chemical reactions, including:

-

Substitution Reactions

Reagents: Nucleophiles such as amines or thiols.

Conditions: Typically carried out in polar solvents like water or alcohols.

Products: Substituted ethanolamine derivatives.

-

Oxidation Reactions

Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Conditions: Conducted under acidic or basic conditions.

Products: Oxidized derivatives of ethanolamine.

-

Reduction Reactions

Reagents: Reducing agents such as lithium aluminum hydride.

Conditions: Anhydrous conditions to prevent hydrolysis.

Products: Reduced forms of the compound, often leading to the formation of primary amines.

Applications De Recherche Scientifique

2-(Bis(2-chloroethyl)amino)ethanol hydrochloride is utilized in various fields of scientific research:

-

Chemistry

- Used as an intermediate in the synthesis of complex organic molecules.

- Acts as a building block for the preparation of piperazine derivatives .

-

Biology

- Employed in the study of biochemical pathways involving alkylating agents.

- Used to investigate the effects of alkylating agents on DNA and protein synthesis.

-

Medicine

- Serves as a precursor in the synthesis of chemotherapeutic agents.

- Utilized in the development of drugs targeting cancer cells through alkylation of DNA.

-

Industry

- Applied in the production of specialty chemicals and pharmaceuticals.

- Used in the manufacture of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This alkylation process is crucial in its application as a chemotherapeutic agent, where it targets rapidly dividing cancer cells .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Key Structural Analogs

Key Observations :

Cyclophosphamide’s oxazaphosphorine ring necessitates hepatic activation to 4-hydroxycyclophosphamide, whereas the ethanol hydrochloride compound is directly reactive .

Solubility and Reactivity: The ethanol group in 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride enhances water solubility compared to lipophilic analogs like BCNU (octanol/water coefficient ~0.5 vs. 1.2 for BCNU) . Bulkier substituents (e.g., diisopropyl in 2-(Diisopropylamino)ethanol hydrochloride) reduce alkylating efficiency but increase membrane permeability .

Biological Activity: Antitumor Efficacy: BCNU’s dual alkylation and carbamoylation confer broad-spectrum activity but higher myelotoxicity . The ethanol hydrochloride compound’s specificity for DNA alkylation may limit off-target effects. RNA/DNA Interaction: Nitrosoureas like BCNU inhibit RNA processing via isocyanate-mediated protein carbamoylation, while nitrogen mustards primarily target DNA .

Functional Comparison with Nitrogen Mustards and Nitrosoureas

Table 2: Functional Properties

| Property | 2-(Bis(2-chloroethyl)amino)ethanol HCl | BCNU (Nitrosourea) | Cyclophosphamide |

|---|---|---|---|

| Alkylating Activity | High (direct) | High (via chloroethyl) | Moderate (requires activation) |

| Carbamoylating Activity | None | High (isocyanate release) | None |

| Solubility (Log P) | ~0.3 (hydrophilic) | ~1.2 (moderately lipophilic) | ~0.5 (hydrophilic) |

| Primary Targets | DNA, RNA, proteins | DNA, RNA, proteins | DNA (after activation) |

| Toxicity Profile | Myelosuppression, nephrotoxicity | Myelosuppression, pulmonary fibrosis | Hemorrhagic cystitis, immunosuppression |

Research Findings :

- Alkylation vs. Carbamoylation: highlights that nitrosoureas with high alkylating activity and low carbamoylating activity (e.g., 1-(2-chloroethyl)-1-nitrosourea) exhibit better therapeutic indexes.

- Structural Modifications: Substituting ethanol with phenol (e.g., 4-(Bis(2-chloroethyl)amino)phenol) enhances acidity, improving DNA intercalation but reducing stability .

Activité Biologique

2-(Bis(2-chloroethyl)amino)ethanol hydrochloride, commonly referred to as nitrogen mustard, is a synthetic compound notable for its alkylating properties and significant biological activities. This compound has been extensively studied for its potential applications in cancer therapy due to its ability to interfere with DNA synthesis and repair mechanisms.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃Cl₂N₃O

- CAS Number : 63978-53-0

- Molecular Weight : 174.09 g/mol

The compound features two chloroethyl groups attached to a nitrogen atom, which is further linked to an ethanol moiety. This structure is pivotal for its biological activity, particularly in the context of alkylation reactions.

The primary mechanism of action of 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride involves the formation of reactive intermediates that can alkylate DNA, leading to cross-linking. This cross-linking inhibits DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells. The mechanism can be summarized as follows:

- Activation : The chloroethyl groups undergo nucleophilic attack, releasing reactive ethylene immonium ions.

- Alkylation : These ions can then react with nucleophilic sites on DNA bases, primarily guanine.

- Cross-Linking : The formation of interstrand cross-links prevents the separation of DNA strands during replication.

Anticancer Properties

Numerous studies have demonstrated the efficacy of 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride as an anticancer agent:

- Cell Line Studies : In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including leukemia and solid tumors. For example, it has been reported to have IC50 values in the low micromolar range against human myeloid leukemia cell lines (HL-60 and U937) .

- Mechanistic Insights : Research indicates that the compound induces apoptosis through the down-regulation of anti-apoptotic proteins (Bcl-2) and up-regulation of pro-apoptotic proteins (Bax), leading to increased fragmentation of DNA .

Antimicrobial Activity

In addition to its anticancer properties, 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride has shown antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies have reported that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Fungal Activity : It also demonstrates antifungal properties, making it a candidate for further exploration in treating infections caused by resistant strains.

Case Studies

- Clinical Applications : A clinical study evaluated the use of nitrogen mustards in combination chemotherapy regimens for treating non-Hodgkin lymphoma. Results indicated improved response rates when combined with other agents compared to monotherapy .

- Toxicology Reports : Investigations into the toxicological profile have revealed dose-dependent effects on normal tissues, underscoring the need for careful dosing strategies in therapeutic applications .

Q & A

Q. What are the standard synthetic protocols for 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride, and how can reaction exothermicity be controlled?

- Methodological Answer : The synthesis involves reacting ethanolamine with two equivalents of 2-chloroethyl chloride in a solvent such as carbon tetrachloride (CCl₄). To control exothermicity, maintain temperatures below 0°C using an ice bath, and add reagents slowly to avoid runaway reactions. Post-reaction, the product is purified via recrystallization or vacuum distillation. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Table 1: Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | CCl₄ or similar aprotic solvents |

| Temperature | <0°C (controlled exothermicity) |

| Stoichiometry | 1:2 (ethanolamine:2-chloroethyl chloride) |

| Purification | Recrystallization or vacuum distillation |

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the bis-chloroethyl substitution pattern and ethanolamine backbone. Mass spectrometry (MS) verifies molecular weight (222.5 g/mol), while elemental analysis ensures purity (C, H, N, Cl content). Differential scanning calorimetry (DSC) can identify thermal stability and melting points, though specific values are not widely reported .

Q. Table 2: Analytical Techniques and Applications

| Technique | Application |

|---|---|

| ¹H/¹³C NMR | Structural confirmation |

| Mass Spectrometry | Molecular weight validation |

| Elemental Analysis | Purity assessment (C, H, N, Cl) |

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines: use fume hoods for ventilation, wear nitrile gloves, lab coats, and safety goggles. Immediate decontamination with water is critical for skin/eye exposure. Store in airtight containers away from moisture and oxidizing agents. Toxicity data from EPA DSSTox should guide risk assessments .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and scalability for research applications?

- Methodological Answer : Optimize molar ratios (e.g., 1:2.2 ethanolamine:2-chloroethyl chloride) to account for side reactions. Replace batch reactors with continuous flow systems to enhance heat dissipation and scalability. Solvent screening (e.g., dichloromethane or THF) may improve selectivity. Post-synthesis, employ column chromatography with silica gel (eluent: chloroform/methanol) for higher purity .

Q. How can researchers design experiments to study DNA alkylation kinetics and specificity?

- Methodological Answer : Use plasmid DNA (e.g., pBR322) incubated with the compound at physiological pH (7.4) and 37°C. Analyze alkylation-induced strand breaks via agarose gel electrophoresis (unraveling supercoiled vs. linear DNA). Quantify adduct formation using LC-MS/MS with isotopically labeled standards. Compare kinetics to cyclophosphamide, a structurally related alkylating agent .

Q. How to resolve contradictions in reported toxicological data across studies?

- Methodological Answer : Conduct comparative toxicity assays under standardized conditions (e.g., OECD Test No. 423). Use in vitro models (e.g., HepG2 cells) to measure IC₅₀ values and compare with EPA DSSTox datasets. Cross-validate findings using mechanistic studies (e.g., comet assays for DNA damage quantification). Discrepancies may arise from impurity profiles or solvent interactions, necessitating rigorous purity checks via HPLC .

Q. What strategies differentiate this compound’s alkylation mechanism from other chloroethylamine derivatives?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies to probe transition states during DNA adduct formation. Use X-ray crystallography to map alkylation sites on DNA (e.g., guanine N7 positions). Compare reactivity ratios with mono-chloroethyl analogs (e.g., 2-((2-Chloroethyl)amino)ethanol hydrochloride) to assess the impact of bis-substitution on crosslinking efficiency .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

- Methodological Answer : Discrepancies may stem from polymorphism (crystalline vs. amorphous forms) or residual solvent traces. Characterize solubility in polar solvents (water, ethanol) using dynamic light scattering (DLS) to detect aggregates. Standardize protocols by pre-drying samples under vacuum and reporting solvent dielectric constants .

Key Takeaways for Researchers

- Prioritize low-temperature synthesis to mitigate side reactions.

- Combine NMR and MS for unambiguous structural validation.

- Cross-reference EPA DSSTox and NIST Chemistry WebBook for authoritative physicochemical and toxicological data.

- Address data contradictions through standardized assays and impurity profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.